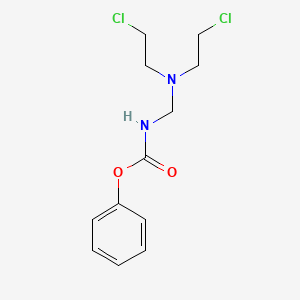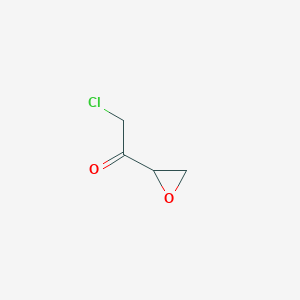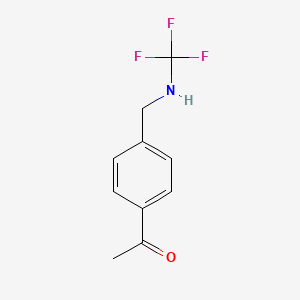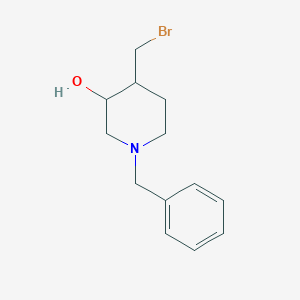
1-Benzyl-4-(bromomethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(bromomethyl)piperidin-3-ol is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a bromomethyl group at the fourth position, and a hydroxyl group at the third position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(bromomethyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 1-benzylpiperidin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production .
Analyse Chemischer Reaktionen
1-Benzyl-4-(bromomethyl)piperidin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The hydroxyl group at the third position can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions include substituted piperidines, ketones, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(bromomethyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of receptor antagonists for conditions like HIV and cancer.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(bromomethyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a receptor antagonist by binding to the active site of a receptor and inhibiting its function. The bromomethyl group can form covalent bonds with nucleophilic residues in the receptor, leading to irreversible inhibition . The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(bromomethyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-3-ol: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
4-Bromo-1-benzylpiperidine: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
1-Benzyl-4-(chloromethyl)piperidin-3-ol:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H18BrNO |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
1-benzyl-4-(bromomethyl)piperidin-3-ol |
InChI |
InChI=1S/C13H18BrNO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI-Schlüssel |
XMMAJJMYGHMLGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1CBr)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



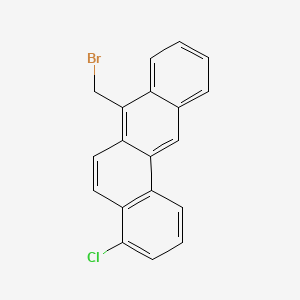
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)

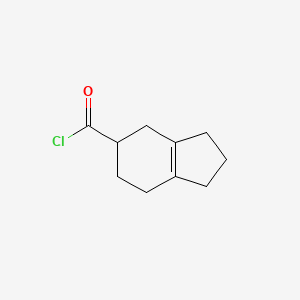
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
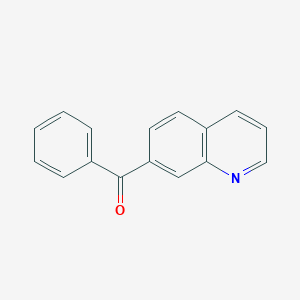
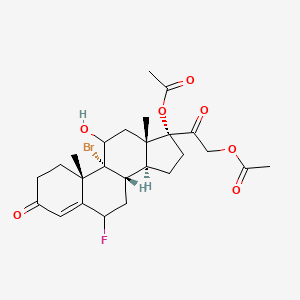

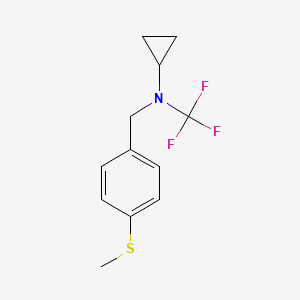
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
